molecular formula C25H32N2O9 B1262570 Corynanthine tartrate CAS No. 63989-78-6

Corynanthine tartrate

Cat. No. B1262570
CAS RN: 63989-78-6
M. Wt: 504.5 g/mol
InChI Key: HMEXTTWSBUBIOL-URXSSEHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.

Scientific Research Applications

Ophthalmological Research

Corynanthine tartrate, a selective alpha 1-adrenergic receptor antagonist, has been studied for its effects on intraocular pressure (IOP) in laboratory animals. Research conducted by Serle et al. (1984) found that unilateral topical administration of 5% corynanthine significantly lowered mean IOP in rabbits and monkeys. The study suggested that corynanthine might act by increasing uveoscleral outflow. Furthermore, Serle et al. (1985) conducted a clinical trial revealing that topical application of 2% corynanthine solution significantly reduced IOP in patients with ocular hypertension.

Cardiovascular and Neuropharmacological Research

In the field of cardiovascular and neuropharmacology, corynanthine has been explored for its potential therapeutic applications. Bernauer (1990) demonstrated that corynanthine exhibited a significant antiarrhythmic effect in rats during coronary occlusion and reperfusion. Moreover, Timmermans et al. (1981) characterized the central alpha-adrenoceptors responsible for mediating clonidine-induced central hypotension in anaesthetized cats and sedation in mice, indicating the role of corynanthine in these processes.

Antagonistic Effects on α-Adrenoceptors

Corynanthine has been studied for its antagonistic effects on α-adrenoceptors. Research by Demichel et al. (1981) and Digges & Summers (1983) showed that corynanthine blocks pre- and postsynaptic α-adrenoceptors in rat vas deferens and affects contractions in rat aortic strips, indicating its potential use in understanding and treating conditions related to these receptors.

Other Pharmacological Studies

Other studies have explored various pharmacological properties of corynanthine. Kocić (1994) investigated its negative inotropic action in guinea pig papillary muscles, revealing its influence on heart muscle contraction.

Scientific Research Applications of Corynanthine Tartrate

  • Ophthalmology Applications : Corynanthine tartrate has been studied for its effects on intraocular pressure (IOP) and aqueous humor dynamics. In rabbits and monkeys, topical administration of 5% corynanthine significantly lowered IOP, suggesting its potential use in ophthalmology, particularly in conditions like glaucoma. However, no significant change in outflow facility or aqueous humor flow rates was observed, indicating a specific mechanism of action, possibly increasing uveoscleral outflow (Serle, Stein, Podos, & Severin, 1984).

  • Neurophysiology : An electrophysiological study on the mouse vas deferens showed that corynanthine, among other α-adrenoceptor antagonists, influenced neurotransmitter release. This research contributes to our understanding of the role of α-adrenoceptors in neuroeffector transmission, particularly in the modulation of excitatory junction potentials (Illés & Starke, 1983).

  • Antimalarial and Leishmanicidal Research : Corynanthine was identified among other indole alkaloids from the Corynanthe pachyceras bark, showing pronounced activity against Leishmania major promastigotes. This research opens avenues for the development of new treatments for leishmaniasis, although no significant antiplasmodial activity was found (Staerk, Lemmich, Christensen, Kharazmi, Olsen, & Jaroszewski, 2000).

  • Cardiology Research : Studies have revealed the antiarrhythmic and antinecrotic effects of corynanthine in the context of coronary occlusion and reperfusion in rats. This suggests its potential therapeutic role in managing arrhythmias and myocardial damage associated with ischemia and reperfusion (Bernauer, 1990).

properties

CAS RN

63989-78-6

Product Name

Corynanthine tartrate

Molecular Formula

C25H32N2O9

Molecular Weight

504.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1S,15R,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C21H26N2O3.C4H6O6/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;5-1(3(7)8)2(6)4(9)10/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,17-,18-,19-;1-,2-/m01/s1

InChI Key

HMEXTTWSBUBIOL-URXSSEHMSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.C(C(C(=O)O)O)(C(=O)O)O

synonyms

Aphrodine Hydrochloride
Aphrodyne
Corynanthine
Corynanthine Tartrate
Hydrochloride, Aphrodine
Hydrochloride, Yohimbine
Pluriviron
Rauhimbine
Rauwolscine
Tartrate, Corynanthine
Yocon
Yohimbin Spiegel
Yohimbine
Yohimbine Houdé
Yohimbine Hydrochloride
Yohimex

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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